molecular formula C11H11F3N2OS B12522295 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- CAS No. 820210-70-6

4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-

Cat. No.: B12522295
CAS No.: 820210-70-6
M. Wt: 276.28 g/mol
InChI Key: IKUUUMCNNZYJAG-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a trifluoromethyl group, which often enhances the biological activity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of a 3-(trifluoromethyl)benzaldehyde with a thiourea derivative under acidic conditions to form the thiazolidinone ring. The methylamino group can be introduced through subsequent amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the thiazolidinone ring, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, 4-Thiazolidinone derivatives have shown promise as antimicrobial and anticancer agents. The trifluoromethyl group enhances the compound’s ability to interact with biological targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.

Industry

Industrially, the compound may be used in the development of new pharmaceuticals or agrochemicals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiazolidinone, 5-(amino)-3-[3-(trifluoromethyl)phenyl]-
  • 4-Thiazolidinone, 5-(methylamino)-3-[4-(trifluoromethyl)phenyl]-
  • 4-Thiazolidinone, 5-(methylamino)-3-[3-(fluoromethyl)phenyl]-

Uniqueness

The presence of the trifluoromethyl group in 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- distinguishes it from other similar compounds. This group enhances the compound’s stability and biological activity, making it a valuable candidate for further research and development.

Properties

CAS No.

820210-70-6

Molecular Formula

C11H11F3N2OS

Molecular Weight

276.28 g/mol

IUPAC Name

5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H11F3N2OS/c1-15-9-10(17)16(6-18-9)8-4-2-3-7(5-8)11(12,13)14/h2-5,9,15H,6H2,1H3

InChI Key

IKUUUMCNNZYJAG-UHFFFAOYSA-N

Canonical SMILES

CNC1C(=O)N(CS1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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